FGFR Inhibitory Potency: 6-Fluoro Substitution Enables Nanomolar Activity in Optimized Derivatives
Derivatives built upon the 1H-pyrrolo[2,3-b]pyridine scaffold, including those incorporating the 6-fluoro substitution pattern, have demonstrated potent FGFR inhibition. Compound 4h, which contains a 6-fluoro-1H-pyrrolo[2,3-b]pyridine core, exhibited IC50 values of 7 nM, 9 nM, 25 nM, and 712 nM against FGFR1, FGFR2, FGFR3, and FGFR4, respectively [1]. In contrast, the unsubstituted parent scaffold derivative (compound 1) showed significantly reduced FGFR1 inhibitory activity with an IC50 of 1.9 μM (1900 nM) [1]. This represents a 271-fold improvement in FGFR1 potency attributable to strategic substitution including the 6-fluoro moiety.
| Evidence Dimension | FGFR1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 7 nM (compound 4h containing 6-fluoro-7-azaindole core) |
| Comparator Or Baseline | 1.9 μM (1900 nM) for unsubstituted pyrrolo[2,3-b]pyridine derivative (compound 1) |
| Quantified Difference | 271-fold improvement |
| Conditions | In vitro enzymatic kinase inhibition assay; recombinant FGFR1 kinase domain |
Why This Matters
The 271-fold potency enhancement demonstrates that the 6-fluoro-7-azaindole building block enables the development of nanomolar FGFR inhibitors, whereas unsubstituted analogs yield only micromolar activity, directly impacting lead optimization efficiency and compound progression decisions.
- [1] Su, X., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. 2021;11:20651-20661. doi:10.1039/D1RA02660G. View Source
